(R)-4-(1-aminoethyl)phenol

Catalog No.
S1546374
CAS No.
134855-88-2
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(1-aminoethyl)phenol

CAS Number

134855-88-2

Product Name

(R)-4-(1-aminoethyl)phenol

IUPAC Name

4-[(1R)-1-aminoethyl]phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1

InChI Key

CDQPLIAKRDYOCB-ZCFIWIBFSA-N

SMILES

CC(C1=CC=C(C=C1)O)N

Canonical SMILES

CC(C1=CC=C(C=C1)O)N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)N

Chiral Sensor for Determining Absolute Configuration of Amino Acids

Asymmetric Synthesis of α-Chiral Primary Amines

This compound is valuable in the field of synthetic chemistry, particularly in the direct catalytic asymmetric synthesis of α-chiral primary amines . These amines are versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds. They also serve as chiral ligands or organo-catalysts for asymmetric catalysis

Production of Active Pharmaceutical Ingredients (APIs)

In the field of medicinal chemistry, ®-4-(1-aminoethyl)phenol can be used in the production of active pharmaceutical ingredients (APIs). It is one of the valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds

Biomimetic Chemocatalysis

In the field of chemocatalysis, ®-4-(1-aminoethyl)phenol is used in biomimetic chemocatalysis inspired by enzymatic transaminations . This method has emerged as an appealing and straightforward method to access chiral primary amines

Construction of Molecular Complexities

This compound is also used in the construction of molecular complexities . It demonstrates utility in synthetic and medicinal chemistry

Scientific Research and Laboratory Use

®-4-(1-aminoethyl)phenol is used in various scientific research and laboratory applications

Biocatalysis

In the field of biocatalysis, engineered transaminase polypeptides have been developed that have improved properties compared to naturally occurring transaminases. These include the ability to convert the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion

Production of Active Pharmaceutical Ingredients from Lignin-Derived Phenol and Catechol

This compound can be used in the production of active pharmaceutical ingredients (APIs) from lignin-derived phenol and catechol

(R)-4-(1-aminoethyl)phenol, with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol, is a chiral compound characterized by the presence of both an amino group and a hydroxyl group on a phenolic ring. Its structure includes an ethylamine side chain attached to the para position of the phenol, which contributes to its biological activity and potential applications in medicinal chemistry. The compound is also known by its CAS number, 221670-72-0, and is often referenced in various chemical databases, including PubChem.

  • Schiff Base Formation: This compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in the synthesis of various ligands and catalysts.
  • Enzymatic Reactions: The compound undergoes enzymatic transformations, particularly in microbiological settings, where it can be resolved into its enantiomers using specific enzymes like amine dehydrogenases and ω-transaminases .

(R)-4-(1-aminoethyl)phenol exhibits significant biological activities:

  • Neuroactive Properties: Its derivatives have shown potential as agonists for serotonin receptors, particularly the 5-HT2 subtype, indicating possible applications in treating mood disorders.
  • Muscle Relaxant Effects: One notable derivative, kojic amine, is recognized for its muscle relaxant properties, mimicking gamma-aminobutyric acid.
  • Anticancer Potential: Compounds derived from (R)-4-(1-aminoethyl)phenol are being explored for their potential as tyrosinase substrates in melanoma chemotherapy.

Several methods exist for synthesizing (R)-4-(1-aminoethyl)phenol:

  • Microbiological Resolution: Utilizing (R)-amine dehydrogenase in dimethyl sulfoxide at controlled pH and temperature conditions allows for high enantiomeric purity (>99% ee) through enzymatic resolution of racemates .
  • Chemical Synthesis: The compound can also be synthesized through traditional organic synthesis methods involving starting materials like p-hydroxybenzylamine .

(R)-4-(1-aminoethyl)phenol has diverse applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds that may have therapeutic effects.
  • Ligand Development: The compound is utilized in creating ligands for coordinating metal ions, which can enhance catalytic properties in organic transformations.
  • Polymer Chemistry: It acts as a monomer for synthesizing poly(amide-ester)s, impacting the properties of the resulting polymers significantly.

Studies involving (R)-4-(1-aminoethyl)phenol focus on its interactions with various biological targets:

  • Chiral Recognition: Thiourea derivatives of (R)-4-(1-aminoethyl)phenol are effective chiral selectors in NMR spectroscopy, enabling enantiodifferentiation of amino acids.
  • Metal Complex Formation: Research explores how modifications to the phenolic ring affect the coordination geometry and catalytic efficiency of metal complexes formed from this compound.

Several compounds share structural similarities with (R)-4-(1-aminoethyl)phenol. Below is a comparison highlighting its unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
4-(1-Aminoethyl)phenol2061996-43-61.00Hydrochloride form; used primarily as a salt
(R)-3-(1-Aminoethyl)phenol856563-08-10.97Different stereochemistry affecting biological activity
4-(2-Aminoethyl)phenol134855-88-20.97Variation in amino group positioning
(R)-4-(2-Aminoethyl)phenol134855-87-10.97Similar structure but different stereochemistry
4-(1-Aminopropyl)phenol63720-38-70.94Propyl group instead of ethyl affecting properties

(R)-4-(1-aminoethyl)phenol stands out due to its specific chiral configuration and functional groups that contribute to its unique biological activities and synthetic utility.

XLogP3

0.8

Dates

Last modified: 08-15-2023

Explore Compound Types